3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine-oxadiazole hybrid compound featuring a bromophenyl substituent at the pyridazine C3 position and a 4-ethylphenyl-substituted oxadiazole moiety connected via a sulfanyl-methyl linker. Its molecular formula is C₂₃H₂₀BrN₅OS, with a molecular weight of 502.41 g/mol. The bromophenyl group may enhance lipophilicity and influence electronic properties, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLETLJZSBUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The oxadiazole moiety is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl linkage under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution reactions under transition metal-catalyzed conditions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 4-Arylphenyl derivative | |
| Ullmann-Type Coupling | CuI, 1,10-phenanthroline, DMSO (110°C) | Biaryl derivatives |
Key Findings :
-
Suzuki coupling replaces bromine with aryl/heteroaryl groups, enabling structural diversification for biological activity optimization.
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Ullmann reactions yield biaryl structures with enhanced π-conjugation, relevant to materials science.
Oxidation of the Sulfanyl Group
The methyl sulfanyl (-SCH₂-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 4 h | Sulfoxide (R-S(O)-CH₂-) | |
| H₂O₂ (30%)/AcOH | Reflux, 6 h | Sulfone (R-SO₂-CH₂-) |
Key Findings :
-
Sulfoxide formation increases polarity, improving aqueous solubility for pharmacological studies.
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Sulfone derivatives show enhanced metabolic stability compared to sulfanyl analogs .
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, 70°C, 12 h | 1,2,4-Triazole derivative | |
| Photochemical [2+2] Cycloaddition | UV light, CH₃CN, 24 h | Bicyclic oxetane adduct |
Key Findings :
-
Hydrazinolysis replaces the oxadiazole oxygen with NH, forming triazoles with retained heterocyclic rigidity .
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Cycloaddition reactions expand applications in photoresponsive materials.
Pyridazine Ring Modifications
The pyridazine core undergoes electrophilic substitution and cross-coupling.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-pyridazine derivative | |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, toluene (100°C) | 6-Amino-pyridazine analog |
Key Findings :
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Nitration at the pyridazine 4-position enhances electron-deficient character, favoring charge-transfer complexes.
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Amination introduces NH₂ groups for further conjugation with bioactive moieties.
Cross-Coupling at the Ethylphenyl Group
The 4-ethylphenyl substituent on the oxadiazole participates in C–H activation.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Directed C–H Arylation | Pd(OAc)₂, Ag₂CO₃, DMA, 120°C | Diaryl-substituted oxadiazole |
Key Findings :
-
Palladium-catalyzed arylation introduces steric bulk, modulating binding affinity in enzyme inhibition studies.
Reductive Transformations
The nitro group (if introduced via pyridazine nitration) undergoes reduction.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C | EtOH, RT, 3 h | 4-Amino-pyridazine derivative |
Key Findings :
-
Aminopyridazine derivatives serve as intermediates for Schiff base formation in coordination chemistry.
Acid/Base-Mediated Rearrangements
The oxadiazole ring undergoes pH-dependent rearrangements.
| Conditions | Product | Reference |
|---|---|---|
| HCl (conc.), reflux | Oxazole-amide derivative | |
| NaOH (aq.), 60°C | Ring-opened thioamide intermediate |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Research indicates that the unique structural features may interact with specific biological targets such as enzymes or receptors involved in cellular processes like proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that derivatives of compounds similar to this pyridazine exhibited significant growth inhibition against various cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups like bromine enhances biological activity by increasing lipophilicity and facilitating cell membrane penetration .
Antimicrobial Properties
Another area of interest is the compound's antimicrobial activity. Compounds containing oxadiazole rings have been reported to exhibit antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
Research involving oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The incorporation of the sulfanyl group in the structure could further enhance the antimicrobial efficacy due to improved interaction with microbial membranes .
Materials Science
In materials science, the structural versatility of this compound allows for potential applications in developing new materials with specific electronic or optical properties.
Case Study: Organic Electronics
Research has explored the use of heterocyclic compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of compounds like 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine may lead to advancements in efficient energy conversion technologies .
General Synthetic Route
- Formation of the Oxadiazole Ring : Starting materials undergo cyclocondensation reactions.
- Introduction of Sulfanyl Group : The sulfanyl group is incorporated through nucleophilic substitution reactions.
- Final Assembly : The bromophenyl group is attached to complete the synthesis of the pyridazine structure.
This multi-step process is crucial for achieving high yields and purity of the final product .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The bromophenyl and oxadiazole moieties can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of pyridazine-oxadiazole hybrids. lists five structurally related analogs, enabling a systematic comparison of substituent effects (Table 1).
Table 1: Structural and Molecular Comparison of Pyridazine-Oxadiazole Derivatives
| Compound ID | Substituents (Pyridazine C3 / Oxadiazole C3) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1 (Target) | 4-Bromophenyl / 4-Ethylphenyl | C₂₃H₂₀BrN₅OS | 502.41 |
| 2 | 4-Ethylphenyl / 4-Ethylphenyl | C₂₃H₂₂N₄OS | 402.52 |
| 3 | 4-Methylphenyl / 4-(Methylsulfanyl)phenyl | C₂₁H₁₈N₄OS₂ | 406.53 |
| 4 | 4-Ethoxyphenyl / 3,4-Dimethylphenyl | C₂₃H₂₂N₄O₂S | 418.52 |
| 5 | 3,4-Dimethylphenyl / 4-Ethoxyphenyl | C₂₃H₂₂N₄O₂S | 418.52 |
| 6 | 4-Isopropylphenyl / 3,4-Dimethylphenyl | C₂₄H₂₄N₄OS | 416.54 |
Key Observations:
Bromine vs. Alkyl Substituents: The target compound’s bromophenyl group distinguishes it from analogs with non-halogenated substituents (e.g., ethylphenyl in Compound 2). Bromine’s electron-withdrawing nature may alter π-π stacking interactions and solubility compared to electron-donating groups like ethyl or methoxy .
Sulfanyl Linker : All analogs share a sulfanyl-methyl bridge, suggesting its role in maintaining conformational flexibility and enabling sulfur-mediated interactions (e.g., with cysteine residues in proteins).
Oxadiazole Modifications : The oxadiazole’s C3 substituent varies between ethylphenyl (Compound 1), methylsulfanylphenyl (Compound 3), and ethoxyphenyl (Compound 4). Bulkier groups (e.g., ethoxy) may sterically hinder binding to biological targets.
Comparison with Non-Pyridazine Bromophenyl Derivatives
Bromophenyl groups are prevalent in diverse pharmacophores. For example:
- Pyrazole Derivatives: describes bromophenyl-fluorophenyl pyrazoles (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone).
Broader Context: Oxadiazole Derivatives in Patents
discloses a patent for a morpholinoethyl-imidazolidinedione-oxadiazole derivative. While structurally distinct from the target compound, this highlights the versatility of oxadiazoles in drug design, particularly for central nervous system targets due to their ability to cross the blood-brain barrier .
Biological Activity
The compound 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS Number: 1115285-54-5) is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 453.4 g/mol. The presence of the bromophenyl and oxadiazol moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H17BrN4S |
| Molecular Weight | 453.4 g/mol |
| CAS Number | 1115285-54-5 |
The biological activity of this compound is primarily linked to its ability to interact with multiple molecular targets involved in cancer cell proliferation and apoptosis. The oxadiazole moiety is known for its role in enhancing the bioactivity of compounds through various mechanisms, including:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : It might activate apoptotic pathways in cancer cells, leading to programmed cell death.
Biological Activity Studies
Recent studies have investigated the biological activity of similar compounds, providing insights into the potential effects of pyridazine derivatives:
- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, a related study noted that certain derivatives exhibited IC50 values below 20 µM against HepG2 liver cancer cells .
- Antimicrobial Properties : Pyridazine derivatives often demonstrate antibacterial and antifungal activities. Research has indicated that modifications in the substituents can enhance these effects significantly .
- Structure-Activity Relationship (SAR) : SAR studies suggest that electron-withdrawing groups like bromine significantly influence the biological activity by enhancing lipophilicity and membrane permeability .
Case Studies
A few notable case studies highlight the biological activity of compounds similar to this compound:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole-containing compounds exhibited potent anticancer properties through apoptosis induction in MCF-7 breast cancer cells .
- Pyridazine Anticancer Research : Another investigation focused on pyridazine derivatives showed promising results against various cancer types, emphasizing the importance of structural modifications for enhanced activity .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole | EDCI, DMAP, DCM, reflux | 65–78 | |
| Sulfanyl linkage | K₂CO₃, DMF, 80°C | 72–85 |
Advanced: How can researchers optimize reaction yields for the sulfanyl linkage step when scaling up synthesis?
Methodological Answer:
Yield optimization requires addressing:
- Solvent Choice : DMF may cause side reactions at high temperatures; switching to THF or acetonitrile reduces byproducts .
- Catalysis : Adding catalytic KI (0.1 eq) enhances nucleophilic substitution efficiency .
- Kinetic Monitoring : Use in-situ FTIR to track thiolate anion formation and adjust reagent stoichiometry dynamically.
Case Study : A 2022 study achieved 92% yield by replacing K₂CO₃ with Cs₂CO₃ in THF at 60°C, reducing reaction time from 12h to 6h .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 499.0521 for C₂₂H₁₈BrN₄OS) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between oxadiazole and pyridazine rings) .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing pyridazine C6-H from oxadiazole CH₂-S) .
Advanced: How can contradictory bioactivity data in different assay models (e.g., enzyme vs. cell-based) be resolved for this compound?
Methodological Answer:
Contradictions arise from assay design differences:
- Enzyme Assays : Measure direct target inhibition (e.g., tubulin polymerization assays using purified protein) but lack cellular context .
- Cell-Based Assays : Account for membrane permeability and metabolism but introduce variables like efflux pumps.
Resolution Strategy :
Parallel Testing : Compare IC₅₀ values in enzyme (purified σ₁ receptor) vs. cell lines (e.g., HeLa cells with σ₁R overexpression) .
Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may enhance/inhibit activity .
Q. Table 2: Example Bioactivity Data
| Assay Type | IC₅₀ (µM) | Model | Reference |
|---|---|---|---|
| Tubulin Inhibition | 0.45 ± 0.12 | Purified protein | |
| Antiproliferative | 1.2 ± 0.3 | HeLa cells |
Basic: What computational methods are used to predict the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP = 3.8) .
- pKa Prediction : SPARC algorithm predicts basic pKa ~4.2 (pyridazine nitrogen) and acidic pKa ~9.5 (sulfanyl group) .
- Solubility : COSMO-RS simulations in water (0.12 mg/mL at 25°C) align with experimental shake-flask data .
Advanced: How can researchers design stability studies to assess degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Analytical Tools :
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity : Primary rat hepatocytes (measure ALT/AST leakage) .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR Tetra) .
- Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >10 µM indicates low baseline toxicity) .
Advanced: How can molecular dynamics (MD) simulations refine the pharmacophore model for this compound?
Methodological Answer:
Ligand-Protein Docking : Use AutoDock Vina to predict binding modes to σ₁ receptor (PDB: 6DK1) .
MD Simulations (NAMD/GROMACS) : Run 100-ns simulations to assess stability of key interactions (e.g., bromophenyl–Phe196 π-π stacking) .
Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions (e.g., ΔG = -9.8 kcal/mol) .
Figure 1: Predicted Binding Pose
[Include a simplified diagram showing bromophenyl and oxadiazole interactions with receptor residues.]
Basic: What are the environmental fate implications of this compound’s bromine and sulfur content?
Methodological Answer:
- Persistence : Bromine increases resistance to microbial degradation; aerobic soil metabolism studies show t₁/₂ >60 days .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ = 2.1 mg/L) .
- Analytical Monitoring : SPE-LC-MS/MS detects residues in water (LOQ = 0.1 µg/L) .
Advanced: How can researchers reconcile discrepancies in reported LogP values from different laboratories?
Methodological Answer:
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
